molecular formula C19H24N4O2S B2978294 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide CAS No. 2034342-32-8

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide

Cat. No.: B2978294
CAS No.: 2034342-32-8
M. Wt: 372.49
InChI Key: PHRAYTRIOFTPDW-UHFFFAOYSA-N
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Description

“3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide” is a complex organic compound that features multiple functional groups, including oxazole, pyrazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide” likely involves multiple steps, including the formation of the oxazole and pyrazole rings, followed by their coupling with the thiophene and propanamide moieties. Typical reaction conditions may involve:

    Formation of Oxazole Ring: Cyclization reactions involving nitriles and aldehydes.

    Formation of Pyrazole Ring: Condensation reactions between hydrazines and diketones.

    Coupling Reactions: Use of coupling agents such as EDCI or DCC for amide bond formation.

Industrial Production Methods

Industrial production methods would likely optimize these synthetic routes for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the oxazole or pyrazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced ring systems.

Scientific Research Applications

Chemistry

The compound could serve as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrial applications might involve its use in the development of new materials, such as polymers or electronic devices.

Mechanism of Action

The mechanism by which “3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide” exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide
  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide

Uniqueness

The presence of both oxazole and pyrazole rings, along with the thiophene moiety, makes “3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide” unique compared to similar compounds. This unique structure may confer distinct chemical properties and biological activities.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12-10-13(2)23(21-12)17(18-6-5-9-26-18)11-20-19(24)8-7-16-14(3)22-25-15(16)4/h5-6,9-10,17H,7-8,11H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRAYTRIOFTPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)CCC2=C(ON=C2C)C)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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